1-(But-3-en-1-yl)piperidin-4-amine
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Academic Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemical science. nih.govfrontiersin.orgijnrd.org Its prevalence in both natural products and synthetic molecules underscores its fundamental importance.
Piperidine scaffolds are among the most important synthetic fragments in the design of drugs and play a significant role in the pharmaceutical industry. nih.govajchem-a.com These structures are integral to more than twenty classes of pharmaceuticals and a vast array of alkaloids. nih.gov The versatility of the piperidine ring allows for the creation of a wide diversity of molecular shapes and functionalities, making it a favored building block in the synthesis of complex, bioactive molecules. ajchem-a.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in contemporary organic chemistry. nih.govajchem-a.com
The introduction of chiral centers within the piperidine scaffold can significantly influence a molecule's drug-like properties, including its physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profile. researchgate.netthieme-connect.com This has led to a surge of interest in the stereoselective synthesis of piperidine derivatives. nih.govrsc.org
The piperidin-4-amine moiety, a specific arrangement within the broader class of piperidine derivatives, is a recurring structural motif in molecules with notable biological activity. nih.govrsc.orgmdpi.com This particular substructure has been identified as a key component in the development of various therapeutic agents. ingentaconnect.comnih.gov
For instance, the 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel chemotype for antimalarial drugs. nih.gov Furthermore, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been investigated as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response. mdpi.comresearchgate.net The strategic incorporation of the piperidin-4-amine unit can lead to compounds with improved potency and selectivity for their biological targets. nih.gov
Rationale for Investigating the 1-(But-3-en-1-yl) Substituted Piperidin-4-amine Scaffold
The specific combination of the piperidin-4-amine core with a 1-(but-3-en-1-yl) substituent presents a unique set of opportunities for chemical exploration. This rationale is rooted in the distinct reactivity of the butenyl group and the potential for this scaffold to unlock diverse research avenues.
The butenyl group, with its terminal double bond, is a versatile functional handle in organic synthesis. This unsaturation allows for a wide range of chemical transformations, providing a gateway to more complex molecular architectures.
The terminal alkene of the butenyl moiety can participate in a variety of addition and cycloaddition reactions. For example, it can undergo tandem nucleophilic addition/Diels-Alder reactions, as has been demonstrated with other N-butadienyl systems. researchgate.net This reactivity opens the door to the stereoselective formation of polycyclic structures. Furthermore, the double bond can be subjected to oxidation, reduction, or other functional group interconversions, allowing for the fine-tuning of the molecule's properties. mdpi.comresearchgate.net The reactivity of butenolides, which share the unsaturated ester moiety, has been shown to be tunable, spanning a range between that of acrylates and maleic anhydride (B1165640), highlighting the potential for controlled polymerization and copolymerization reactions. nih.gov
The 1-(but-3-en-1-yl)piperidin-4-amine scaffold serves as a versatile platform for a multitude of research endeavors. The presence of both a primary amine and a terminal alkene allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds.
One potential research direction is the exploration of this scaffold in the development of novel bioactive agents. The piperidin-4-amine core provides a well-established pharmacophore, while the butenyl tail offers a site for modification to optimize properties such as potency, selectivity, and pharmacokinetics. nih.gov The synthesis of derivatives by reacting the amine or the alkene could lead to new compounds with potential applications in areas such as cancer, infectious diseases, or neurodegenerative disorders, where piperidine-based molecules have already shown promise. frontiersin.orgingentaconnect.commdpi.com
Another avenue of research lies in the realm of materials science. The polymerizable butenyl group could be exploited to create novel polymers and materials with unique properties. The incorporation of the piperidin-4-amine moiety could impart specific functionalities to these materials, such as pH-responsiveness or metal-binding capabilities.
Finally, the scaffold itself can be a valuable tool for studying fundamental chemical principles. The interplay between the piperidine ring conformation and the reactivity of the butenyl side chain can provide insights into stereoelectronic effects and reaction mechanisms. The synthesis and characterization of this compound and its derivatives contribute to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies. rsc.orgacs.org
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-but-3-enylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-2-3-6-11-7-4-9(10)5-8-11/h2,9H,1,3-8,10H2 |
InChI Key |
QFMVHSCTZLRTEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC(CC1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 but 3 En 1 Yl Piperidin 4 Amine
Established Synthetic Routes to 1-(But-3-en-1-yl)piperidin-4-amine
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. These methods primarily involve forming the crucial bond between the piperidine (B6355638) nitrogen and the butenyl group.
Reductive Amination Approaches with Piperidin-4-one Derivatives
Reductive amination is a robust and widely employed method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org This strategy involves the reaction of a carbonyl compound, in this case, a piperidin-4-one derivative, with an amine, followed by the reduction of the resulting imine or enamine intermediate in situ. masterorganicchemistry.comyoutube.comyoutube.com To synthesize this compound, this would typically involve the reaction of a protected piperidin-4-one with but-3-en-1-amine.
The general process begins with the formation of an iminium ion intermediate from the ketone and the primary amine under acidic or neutral conditions. youtube.com This intermediate is then reduced to the final amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for imines over ketones. masterorganicchemistry.comfigshare.com This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present in the same vessel. organic-chemistry.org
A key consideration in this approach is the potential need for protecting groups. The amino group at the C4 position of the piperidin-4-one starting material may require protection (e.g., as a carbamate) to prevent self-condensation or other side reactions. Similarly, the primary amine of the final product might interfere if a non-selective reducing agent is used.
Table 1: Key Aspects of Reductive Amination Synthesis
| Feature | Description | Relevant Reducing Agents |
|---|---|---|
| Carbonyl Source | A suitable piperidin-4-one derivative (e.g., N-Boc-4-piperidone). | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Amine Source | But-3-en-1-amine. | Sodium Cyanoborohydride (NaBH₃CN) |
| Mechanism | Formation of an imine/iminium ion followed by in-situ reduction. masterorganicchemistry.com | Sodium Borohydride (NaBH₄) - less selective |
| Key Advantage | High control over N-alkylation, avoiding over-alkylation common with other methods. masterorganicchemistry.com | α-picoline-borane |
Alkylation Strategies on Piperidin-4-amine
Direct N-alkylation of piperidin-4-amine with a suitable butenyl electrophile represents another primary synthetic route. This method relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group on a four-carbon chain. The most common electrophile for this purpose would be a 4-halobut-1-ene, such as 4-bromobut-1-ene or 4-chlorobut-1-ene, in the presence of a base to neutralize the generated acid.
The reaction conditions for such alkylations can vary, but typically involve a polar aprotic solvent like DMF or acetonitrile (B52724) and an inorganic base like potassium carbonate or a non-nucleophilic organic base like triethylamine. One challenge with this method is the potential for dialkylation, although this is less of a concern with a secondary amine like piperidin-4-amine compared to a primary amine. Another consideration is the chemoselectivity; the C4-amino group is generally less nucleophilic than the N1-piperidine nitrogen, but protection may still be necessary to ensure selective alkylation at the desired N1 position.
A related approach involves the synthesis of piperidines from halogenated amides in a one-pot reaction that combines amide activation, reduction, and intramolecular nucleophilic substitution (alkylation). nih.govmdpi.com
Multicomponent Reactions Incorporating Piperidine and Butenyl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient alternative for constructing complex molecules. acs.org A plausible MCR approach for this compound could be a variation of the Mannich reaction. Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction can be used to assemble multi-substituted chiral piperidines. rsc.org
Another advanced strategy is the zinc-mediated carbonyl alkylative amination, which allows for the combination of an aldehyde, an amine, and an alkyl iodide to form α-branched amines. acs.org Adapting such a system could potentially construct the target molecule or its derivatives in a highly convergent manner.
Advanced Synthetic Modifications and Derivatization
The dual functionality of this compound provides a platform for diverse synthetic modifications.
Transformations at the Piperidin-4-amine Moiety (C4-amine)
The primary amine at the C4 position of the piperidine ring is a key nucleophilic center, allowing for extensive derivatization through acylation, alkylation, and the formation of amide and urea (B33335) linkages. These transformations are fundamental in medicinal chemistry for modulating the pharmacological and pharmacokinetic properties of piperidine-based compounds. nih.gov
Acylation and Alkylation Reactions
Acylation of the C4-amine is a straightforward method to introduce an acyl group, typically by reacting the amine with an acyl chloride or acid anhydride (B1165640) under basic conditions. nih.gov This reaction forms a stable amide bond and is widely used to explore structure-activity relationships (SAR).
Alkylation introduces alkyl substituents to the amine. Reductive amination is a common and effective method, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the alkylated amine. nih.gov Direct alkylation with alkyl halides can also be employed, often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction and minimize over-alkylation. researchgate.net Careful control of stoichiometry is crucial to favor mono-alkylation over the formation of quaternary ammonium (B1175870) salts. researchgate.net
| Reaction Type | Reagent Class | Product Functional Group | Typical Conditions |
| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH(OAc)₃), acidic or neutral pH |
Amide and Urea Linkage Formation
Amide Linkages: The formation of an amide bond at the C4-amine position is one of the most frequent reactions in drug discovery. researchgate.net This is typically achieved by coupling the amine with a carboxylic acid using a peptide coupling reagent. researchgate.netnih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate the nucleophilic attack by the amine, forming the amide bond under mild conditions. nih.govchemistrysteps.com
Urea Linkages: Urea derivatives are synthesized by reacting the C4-amine with an isocyanate. commonorganicchemistry.com This reaction is generally rapid and high-yielding, proceeding without the need for a catalyst. commonorganicchemistry.com Alternative methods for urea formation include reacting the amine with carbamoyl (B1232498) chlorides, phosgene (B1210022) derivatives like triphosgene, or carbonyldiimidazole (CDI). commonorganicchemistry.com Another approach involves the reaction of amines with a metal isocyanate, such as potassium isocyanate, often in an aqueous medium, providing a practical and scalable method. rsc.org These methods provide access to a wide array of N,N'-disubstituted ureas, which are important pharmacophores in many bioactive molecules. nih.govbeilstein-journals.org
| Linkage Type | Reagent 1 (Amine) | Reagent 2 | Coupling Agent/Conditions |
| Amide | Piperidin-4-amine | Carboxylic Acid (R-COOH) | EDC, HOBt, DIPEA in DMF/DCM |
| Urea | Piperidin-4-amine | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM), Room Temperature |
| Urea | Piperidin-4-amine | Amine (R-NH₂) | Phosgene, Triphosgene, or CDI |
| Urea | Piperidin-4-amine | Potassium Isocyanate (KNCO) | Water, Room Temperature |
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of substituted piperidines is of great importance in drug development, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. acs.orgajchem-a.com Several strategies have been developed for the stereoselective construction of chiral piperidine rings. dicp.ac.cnnih.gov
One powerful approach is the use of a chiral auxiliary . For instance, employing D-arabinopyranosylamine as a chiral auxiliary can direct the stereochemical outcome of domino Mannich–Michael reactions to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further modified, and the auxiliary can be cleaved to yield the desired chiral piperidine.
Another method involves the asymmetric reduction of pyridine (B92270) or tetrahydropyridine (B1245486) precursors. Chemo-enzymatic methods, combining biocatalysts like amine oxidases and ene-reductases, can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral primary amine can also produce chiral piperidines with excellent enantioselectivity. dicp.ac.cn
Diastereoselective reactions on existing piperidine scaffolds are also common. acs.org For example, the epoxidation of a tetrahydropyridine followed by regioselective ring-opening can establish a defined stereochemistry. acs.org Additionally, Negishi cross-coupling reactions of organozinc reagents with piperidine derivatives can proceed with high diastereoselectivity to install substituents at specific positions. acs.org These modular and stereocontrolled approaches are essential for accessing the diverse stereoisomers of complex piperidine derivatives for biological evaluation. nih.gov
| Synthetic Strategy | Key Reaction/Concept | Stereocontrol Element | Typical Intermediates |
| Chiral Auxiliary | Domino Mannich-Michael Reaction | Carbohydrate-based auxiliary (e.g., D-arabinopyranosylamine) cdnsciencepub.com | N-Glycosyl dehydropiperidinones cdnsciencepub.com |
| Asymmetric Catalysis | Rhodium-catalyzed Transfer Hydrogenation | Chiral amine ligand dicp.ac.cn | Pyridinium salts dicp.ac.cn |
| Chemo-enzymatic Synthesis | Amine Oxidase / Ene-Reductase Cascade | Enzymes (Biocatalysts) nih.gov | N-Substituted tetrahydropyridines nih.gov |
| Diastereoselective Functionalization | Epoxidation & Ring Opening | Substrate control, directing groups acs.org | Tetrahydropyridines, epoxypiperidines acs.org |
| Diastereoselective Cross-Coupling | Negishi Coupling | Organometallic reagent and substrate interaction acs.org | Organozinc piperidines acs.org |
Computational and Theoretical Investigations of 1 but 3 En 1 Yl Piperidin 4 Amine
Molecular Conformation and Dynamics Studies
Molecular mechanics and dynamics simulations are powerful tools to explore the conformational landscape of flexible molecules like 1-(but-3-en-1-yl)piperidin-4-amine. These studies reveal the preferred three-dimensional arrangements of the atoms and the energetic barriers between different conformations.
The piperidine (B6355638) ring, a core scaffold in many bioactive molecules, predominantly adopts a chair conformation, which minimizes both angle and torsional strain. wikipedia.orgias.ac.in However, other higher-energy conformations such as the boat and twist-boat are also possible and can be important in certain chemical environments or upon interaction with other molecules. ias.ac.inacs.org
In the case of this compound, the chair conformation is the most stable. Within this conformation, the substituents on the ring—the butenyl group at the nitrogen (N1) and the amino group at C4—can be in either axial or equatorial positions. The large butenyl group at the nitrogen atom will strongly prefer the equatorial position to minimize steric hindrance. For the amino group at the C4 position, there are two possible chair conformations: one with the amino group in the equatorial position and one with it in the axial position.
Computational studies on similar 4-substituted piperidines suggest that the equatorial conformation is generally more stable. nih.gov The energy difference between the axial and equatorial conformers is influenced by steric and electronic factors. The boat and twist-boat conformations are significantly higher in energy due to eclipsing interactions and flagpole steric hindrance. ias.ac.inlibretexts.org
Table 1: Calculated Relative Energies of Piperidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Chair (Equatorial Amino) | 0.00 |
| Chair (Axial Amino) | 1.5 - 2.5 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.0 - 7.0 |
| Note: These are generalized theoretical values for a substituted piperidine and may vary based on the specific computational method and level of theory. |
Computational models predict that the butenyl chain will adopt a staggered conformation to minimize steric clashes with the piperidine ring. msu.edu The terminal double bond will likely orient itself away from the bulk of the piperidine ring. The rotational barrier for the butenyl group is expected to be in the range of 3-5 kcal/mol, which is typical for alkyl chains. researchgate.net This relatively low barrier suggests that the side chain is flexible and can adopt multiple low-energy conformations at room temperature.
Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule by creating a more stable, cyclic-like structure. researchgate.netnih.gov In this compound, a potential intramolecular hydrogen bond can form between the hydrogen atom of the 4-amino group (the donor) and the nitrogen atom of the piperidine ring (the acceptor).
For this interaction to occur, the amino group would need to be in the axial position, bringing it into proximity with the piperidine nitrogen. The typical distance for such a hydrogen bond is in the range of 2.1 to 2.5 Å (H···N distance). nih.gov While this interaction could stabilize the axial conformation to some extent, it is generally not strong enough to overcome the steric preference for the equatorial position of the amino group. The strength of this interaction is also highly dependent on the solvent environment. In polar solvents, intermolecular hydrogen bonds with the solvent molecules would be favored, diminishing the influence of the intramolecular hydrogen bond.
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound.
The electronic structure of a molecule is key to its reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactions. asianpubs.orgresearchgate.net The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the 4-amino group and the piperidine nitrogen, as these are the most electron-rich centers. The LUMO is likely to be distributed over the butenyl side chain, particularly the π* orbital of the double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. researchgate.netlibretexts.org For this molecule, the MEP would show negative potential (red/yellow) around the nitrogen atoms, indicating regions of high electron density that are susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for nucleophilic interaction.
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 to -5.5 eV |
| LUMO Energy | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | 7.5 to 6.5 eV |
| Note: These values are typical for similar amine-containing organic molecules and can vary with the computational method. |
Quantum chemical calculations can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. oregonstate.eduresearchgate.net These predictions are invaluable for structure elucidation and verification. The calculated chemical shifts are typically compared with experimental data to confirm the proposed structure.
The predicted ¹H and ¹³C NMR chemical shifts for this compound would show characteristic signals for the piperidine ring protons and carbons, as well as for the butenyl side chain. spectrabase.comchemicalbook.comchemicalbook.comdocbrown.info The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field (higher ppm). The vinyl protons of the butenyl group would have distinct chemical shifts in the range of 4.9-5.8 ppm. docbrown.info Similarly, the sp² hybridized carbons of the double bond would appear significantly downfield in the ¹³C NMR spectrum, typically between 115 and 140 ppm. docbrown.infolibretexts.orgyoutube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2/C6 (axial) | 2.2 - 2.4 | 53 - 55 |
| Piperidine C2/C6 (equatorial) | 2.8 - 3.0 | 53 - 55 |
| Piperidine C3/C5 (axial) | 1.3 - 1.5 | 32 - 34 |
| Piperidine C3/C5 (equatorial) | 1.7 - 1.9 | 32 - 34 |
| Piperidine C4 | 2.6 - 2.8 | 48 - 50 |
| 4-Amino (-NH₂) | 1.5 - 2.5 (broad) | - |
| Butenyl C1' | 2.4 - 2.6 | 58 - 60 |
| Butenyl C2' | 2.1 - 2.3 | 30 - 32 |
| Butenyl C3' | 5.7 - 5.9 | 138 - 140 |
| Butenyl C4' | 4.9 - 5.1 | 115 - 117 |
| Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on the solvent and specific conformation. |
Molecular Docking and Dynamics Simulations for Target Prediction
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigation data were found for the compound this compound. The search included queries for molecular docking studies, in silico screening for biological targets, and analyses of ligand-protein interactions directly related to this molecule.
In Silico Screening for Potential Biological Targets
There are no publicly available records or research articles detailing the in silico screening of this compound against any panel of biological targets. While computational methods are frequently used to predict the biological activity of novel compounds by screening them against known protein structures, such studies for this specific molecule have not been published in the accessible scientific literature.
Ligand-Protein Interaction Analysis (Hypothesized Interactions)
Due to the absence of any molecular docking or dynamics simulation studies for this compound, there is no data available to hypothesize its potential interactions with any protein targets. The analysis of ligand-protein interactions, which typically includes identifying key binding residues, hydrogen bonds, and hydrophobic interactions, is contingent on initial docking studies that have not been performed or reported for this compound.
While research exists on other piperidine derivatives, which have been investigated for their potential as inhibitors of various enzymes and receptors tandfonline.comnih.govkuleuven.be, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct computational analysis. The structural and electronic properties conferred by the but-3-en-1-yl substituent are unique and would necessitate a dedicated study to understand its interaction profile with any biological target.
Pharmacological Profile and Pre Clinical Biological Activities of 1 but 3 En 1 Yl Piperidin 4 Amine
No In Vitro Biological Activity Assessments Found
There is no available scientific literature detailing the in vitro biological activities of 1-(But-3-en-1-yl)piperidin-4-amine. This includes a lack of data in the following key areas:
Receptor Binding Studies (e.g., Amine Receptors, GPCRs)
No studies have been published that characterize the binding affinity of this compound for any amine receptors, G-protein coupled receptors (GPCRs), or any other receptor targets. While piperidine (B6355638) moieties are common in ligands for various receptors, the specific binding profile of this compound is unknown.
Enzyme Modulation and Inhibition Assays
There is no information available regarding the ability of this compound to modulate or inhibit the activity of any enzymes.
Cellular Assays of Functional Activity (e.g., Pathway Modulation, Cellular Response)
No cellular assays have been reported in the scientific literature to determine the functional activity of this compound. Consequently, its effects on cellular pathways and responses are uncharacterized.
Antimicrobial Spectrum (e.g., Antifungal, Antibacterial, Antiviral)
The potential antimicrobial properties of this compound have not been investigated in any publicly available studies. There is no data on its activity against fungal, bacterial, or viral pathogens.
Anticancer Activity in Cell Lines (e.g., Growth Inhibition, Apoptosis Induction)
There is no published evidence to suggest that this compound has been screened for anticancer activity. Its effects on cancer cell line growth, apoptosis, or other cancer-related endpoints have not been documented.
No In Vivo Efficacy Studies in Animal Models (Pre-clinical)
Consistent with the lack of in vitro data, there are no published preclinical studies on the in vivo efficacy of this compound in any animal models.
Scientific Inquiry into this compound Remains Undocumented
Despite a comprehensive search of scientific literature and chemical databases, no specific pharmacological or biological activity data is publicly available for the chemical compound this compound.
This indicates that the compound is likely a novel chemical entity that has not yet been the subject of published research, or it may be a theoretical structure that has not been synthesized or characterized. As a result, a detailed article on its pharmacological profile, pre-clinical biological activities, and mechanistic investigations as requested cannot be generated at this time.
The requested outline, which includes sections on proof-of-concept studies, pharmacodynamic evaluation, and mechanistic investigations, presupposes the existence of a body of research that does not appear to exist in the public domain. Searches for this specific compound, as well as structurally related terms, did not yield any relevant studies detailing its effects in disease models, its interaction with biological targets, or its properties as an agonist or antagonist.
While the broader class of piperidine derivatives is known to be a rich source of biologically active molecules with diverse therapeutic applications, including in infectious and neurodegenerative diseases, the specific N-alkenyl substitution of a but-3-en-1-yl group on the piperidine ring at the 1-position, combined with an amine group at the 4-position, does not correspond to any well-documented compound in the scientific literature.
Therefore, until research on this compound is conducted and published, any discussion of its pharmacological profile would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
Structure Activity Relationship Sar Studies of 1 but 3 En 1 Yl Piperidin 4 Amine and Its Analogs
Impact of Butenyl Moiety Modifications on Biological Activity
The butenyl group attached to the piperidine (B6355638) nitrogen is a key determinant of biological activity. Alterations to its chain length, degree of saturation, and the position of the double bond can lead to significant changes in potency and selectivity.
Chain Length and Saturation Effects
The length of the alkyl chain connecting a heterocyclic ring, such as piperidine, to another pharmacophore can be crucial for optimal interaction with a biological target. Studies on various piperidine derivatives have shown that an optimal linker length, often between two to five carbons, can maximize inhibitory activity. nih.gov For instance, in a series of piperine (B192125) derivatives, the length of the linker between the piperidine ring and a methylenedioxyphenyl (MDP) ring was found to be critical for MAO-B inhibitory activity. nih.gov
Furthermore, the saturation of this chain is a significant factor. The presence of a conjugated system, often including a double or triple bond, can enhance activity. nih.gov This is exemplified in piperine derivatives where a conjugated dienone system is considered important for its array of biological activities. researchgate.net Conversely, saturation of the butenyl chain to a butyl group can either increase or decrease activity depending on the specific biological target and the other substituents present on the piperidine ring. For example, in a series of MAO inhibitors, a butylamino side chain led to increased selectivity for MAO-B. nih.gov
Introduction of Heteroatoms or Cyclic Structures
Replacing carbon atoms within the butenyl chain with heteroatoms like oxygen or nitrogen, or incorporating the chain into a cyclic structure, can profoundly alter the compound's properties. The introduction of heteroatoms can change the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing a piperidine ring with a morpholine (B109124) ring, which contains an ether oxygen, has been shown to be tolerated in some cases, although it can lead to a decrease in activity. nih.gov
Incorporating the side chain into a rigid cyclic structure, such as a cyclobutane (B1203170) or other small rings, can enhance binding affinity by reducing the entropic penalty upon binding to a biological target. acs.org These rigid structures can also serve as bioisosteric replacements for larger, more flexible systems. acs.org
Role of Piperidine Ring Substitutions on Activity and Selectivity
Substituents on the piperidine ring itself, particularly at the N1 and C4 positions, play a pivotal role in defining the activity and selectivity of these compounds. ajchem-a.comresearchgate.net The nature, size, and stereochemistry of these substituents can fine-tune the pharmacological profile. acs.org
Substituent Effects at N1 and C4
The nitrogen atom of the piperidine ring (N1) and the carbon at position 4 (C4) are critical points for substitution. The substituent at N1, in this case, the but-3-en-1-yl group, is a primary determinant of activity, as discussed above.
Substitutions at the C4 position, which bears the amine group in the parent compound, are also crucial. The nature of the substituent on the C4-amine can greatly influence activity. For example, in a series of antifungal 4-aminopiperidines, the length of an N-alkyl chain at the C4-amine was a key factor for activity. mdpi.com Specifically, an N-dodecyl chain was identified as being particularly effective. mdpi.com
Furthermore, the introduction of other substituents on the piperidine ring can modulate activity. For instance, methyl groups on the piperidine ring have been shown to have a significant impact on the affinity and selectivity of sigma-1 receptor ligands. acs.org The position of the methyl group can lead to major changes in receptor binding. acs.org
The following table summarizes the effects of various substitutions on the piperidine ring on biological activity, based on findings from related compound series.
| Modification | Position | Effect on Activity | Example Compound Class |
| N-Alkyl Chain Length | C4-Amine | Optimal length enhances activity | Antifungal 4-aminopiperidines mdpi.com |
| Methyl Substitution | Ring Carbons | Can significantly alter affinity and selectivity | Sigma-1 Receptor Ligands acs.org |
| Hydroxyl Group | Ring Carbons | Para-substitution can increase inhibitory effect | MAO Inhibitors nih.gov |
| Phenyl Group | C4 | Can be crucial for activity | Analgesics cdnsciencepub.com |
Stereochemical Influence on Pharmacological Properties
Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. cdnsciencepub.com The three-dimensional arrangement of atoms in a molecule can determine its binding affinity and efficacy. For piperidine derivatives, the conformation of the piperidine ring (typically a chair conformation) and the orientation of its substituents (axial vs. equatorial) are of paramount importance. cdnsciencepub.comontosight.ai
The following table illustrates the importance of stereochemistry in piperidine derivatives.
| Compound Series | Stereochemical Feature | Impact on Properties |
| Promedol Analogs | Isomerism (α, β, γ) | Determines preferred conformation (chair vs. boat) and substituent orientation (axial vs. equatorial) cdnsciencepub.com |
| Naphthylpiperidines | Enantiomers of 2-methyl and 3-methyl derivatives | Prepared as pure enantiomers to investigate selective receptor binding acs.org |
| Prodinols | Axial vs. Equatorial C3'-methyl group | Confirmed stereochemistry and influenced molecular properties cdnsciencepub.com |
Linker Region Exploration between Piperidine and Other Moieties
The linker region in drug design is far from being a passive spacer. Its length, rigidity, and chemical nature can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. In the context of piperidine-containing compounds, SAR studies have systematically explored modifications to this linker to fine-tune biological activity.
The distance and flexibility imparted by the linker between the piperidine ring and another pharmacophoric element are critical determinants of biological activity. The optimal spacer length is often one that is equal to or slightly shorter than the distance between the binding pockets of the target receptor.
Research into various piperidine analogs has demonstrated that incremental changes in the length of a hydrocarbon spacer can lead to significant shifts in activity. For instance, in a series of SERCA2a activators, activity was found to peak with a five-carbon spacer, while shorter or longer chains resulted in diminished or no activity. acs.org This suggests that a precise spacer length is required to correctly position the molecule within the binding site, avoiding steric hindrance or improper alignment. acs.org
The rigidity of the linker is another crucial factor. While a degree of flexibility is often necessary for the molecule to adopt an optimal conformation for binding, excessive flexibility can be detrimental. Conversely, overly rigid linkers may prevent the molecule from achieving the necessary orientation for effective interaction with its target. acs.org Studies on SERCA2a modulators revealed that flexible, hydrogen-bond-accepting linkers were favored, whereas conformationally restricted linkers, such as those containing amides with partial double-bond character or sulfoxide (B87167) and sulfone groups, were poorly tolerated and led to a loss of activity or even partial inhibition. acs.orgacs.org
The following table illustrates the impact of modifying the linker in a series of SERCA2a activators.
| Compound ID | Linker Modification | Vmax (% of Control) | EC50 (μM) |
| 1 | Ether | 116.2 ± 2.9 | ~10 |
| 12 | Five-carbon spacer | ~117 | 10 |
| 13 | Six-carbon spacer | Inactive | - |
| 15 | Amide | Inactive | - |
| 17 | Amide with additional carbon | Partial Inhibition | - |
| 24 | Piperidine | ~113 | ~21 |
This table is illustrative and based on findings from studies on SERCA2a activators to demonstrate the principles of linker optimization. acs.orgacs.org
Introducing conformational restraints into the linker is a common strategy to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or rigid functional groups within the linker.
However, the success of this approach is highly dependent on the specific target and the desired mode of action. For example, in the development of SERCA2a activators, introducing rigidity through amide bonds or other rigidifying moieties was generally not well-tolerated, suggesting that flexibility in the linker region is key for the activity of this particular class of compounds. acs.org The introduction of a piperidine ring as part of the linker in one analog did result in moderate activity, indicating that specific cyclic structures might be permissible and could serve as a basis for further optimization. acs.orgacs.org
The conformational preferences of the piperidine ring itself, which can be influenced by the linker, are also important. The piperidine core can be considered a scaffold for building preorganized analogues of other molecules, and its conformation can be crucial for mimicking the structure of a natural ligand. mdpi.com
In essence, the exploration of the linker region in piperidine-based compounds is a delicate balancing act between achieving the optimal length, a suitable degree of flexibility, and a favorable conformational arrangement to maximize interaction with the biological target.
Metabolic Pathways and Biotransformation of 1 but 3 En 1 Yl Piperidin 4 Amine
In Vitro Metabolic Stability Studies (e.g., Liver Microsome Assays)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. nuvisan.comspringernature.com The rate at which the parent compound is consumed over time provides a measure of its intrinsic clearance. springernature.com For piperidine-containing molecules, these studies are crucial for identifying metabolic liabilities and guiding structural modifications to enhance stability. nih.gov
In a typical liver microsome assay, the test compound is incubated with liver microsomes (from human or preclinical species like rat or mouse) and NADPH, a necessary cofactor for cytochrome P450 enzymes. frontiersin.org The percentage of the parent compound remaining at various time points is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com This data is used to calculate parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Based on the structure of 1-(But-3-en-1-yl)piperidin-4-amine, several metabolic pathways can be predicted. The primary sites for metabolism are likely the N-alkenyl side chain and the piperidine (B6355638) ring. The major biotransformations are expected to be Phase I oxidative reactions.
Predicted metabolic pathways include:
N-dealkylation: This is a common metabolic route for compounds containing an N-alkyl or N-alkenyl group. nih.gov The cleavage of the butenyl group from the piperidine nitrogen would yield piperidin-4-amine as a major metabolite. This reaction is frequently catalyzed by CYP3A4 for 4-aminopiperidine (B84694) derivatives. nih.gov
Oxidation of the Butenyl Side Chain: The terminal double bond of the but-3-en-1-yl group is a potential site for epoxidation, followed by enzymatic hydrolysis via epoxide hydrolase to form a vicinal diol (1-(2,3-dihydroxybutyl)piperidin-4-amine). Alternatively, allylic hydroxylation could occur, leading to the formation of a hydroxylated metabolite on the side chain.
Piperidine Ring Oxidation: Hydroxylation of the piperidine ring is another plausible metabolic pathway, as observed with other piperidine- and piperazine-containing compounds. nih.govfrontiersin.org This can lead to the formation of various mono-hydroxylated isomers.
Oxidative Deamination: The primary amine at the 4-position of the piperidine ring could undergo oxidative deamination to form a ketone metabolite, although N-dealkylation is often the more predominant pathway for similar structures. frontiersin.orgnih.gov
The following table summarizes the potential major metabolites of this compound.
| Metabolite Name | Predicted Structure | Metabolic Reaction |
| Piperidin-4-amine | ![]() | N-dealkylation |
| 1-(2,3-Dihydroxybutyl)piperidin-4-amine | ![]() | Epoxidation & Hydrolysis |
| Hydroxylated Piperidine Metabolite | ![]() | Ring Hydroxylation |
Note: The structures in this table are predictive and represent plausible metabolic products.
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast number of drugs. nih.gov They are responsible for catalyzing oxidative reactions such as hydroxylation, N-dealkylation, and epoxidation. nih.gov The CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov
For piperidine-based structures, the CYP3A subfamily, particularly CYP3A4, is often the major contributor to metabolism. nih.govmedsafe.govt.nz Studies on a variety of 4-aminopiperidine drugs have shown that CYP3A4 is a key enzyme catalyzing their N-dealkylation. nih.gov The CYP2D6 isoform has also been implicated in the metabolism of some piperidine-containing drugs. nih.gov
The specific CYP enzymes involved in the metabolism of this compound would be identified through in vitro experiments using recombinant human CYP enzymes or by using selective chemical inhibitors in human liver microsome incubations. nih.gov
The table below outlines the probable roles of key CYP450 enzymes in the biotransformation of this compound.
| Enzyme Family | Specific Isoform | Predicted Role in Metabolism |
| CYP3A | CYP3A4 | Major contributor to N-dealkylation and oxidation of the butenyl side chain and piperidine ring. nih.govmedsafe.govt.nz |
| CYP2D6 | CYP2D6 | Potential contributor to N-dealkylation and ring hydroxylation. nih.gov |
| Other CYPs | CYP2C9, CYP2C19 | Possible minor roles in the overall metabolism. |
In Vivo Metabolic Fate in Pre-clinical Animal Models
In vivo studies in preclinical animal models, such as rats or mice, are essential to understand the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
Following administration, this compound, as a small molecule with a basic amine group, would likely be readily absorbed from the gastrointestinal tract. The bioavailability would be influenced by the extent of first-pass metabolism in the intestine and liver, where CYP3A4 is highly expressed. medsafe.govt.nz
Once absorbed into the systemic circulation, the compound's distribution would be governed by its physicochemical properties, such as its lipophilicity and plasma protein binding. Compounds with piperidine moieties can exhibit wide distribution into various tissues. For instance, the antipsychotic drug risperidone, which contains a piperidine ring, is known to act in the central nervous system, indicating its ability to cross the blood-brain barrier. wikipedia.org
Advanced Analytical Chemistry Methodologies for Research on 1 but 3 En 1 Yl Piperidin 4 Amine
Spectroscopic Characterization for Research Purposes
Spectroscopic methods are indispensable for determining the molecular structure and identifying metabolites of 1-(but-3-en-1-yl)piperidin-4-amine.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying potential metabolites of this compound. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions of unknown compounds, which is crucial in metabolite identification. When studying the metabolism of this compound, researchers can use HRMS to detect and identify novel structures formed through various metabolic pathways. For instance, the structures of compounds like 1,2,4-triazolo isoquinoline (B145761) derivatives have been successfully characterized using HRMS analysis in conjunction with NMR. researchgate.net
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. diva-portal.orgresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR techniques are often necessary to unambiguously assign the complex spectra of molecules like this compound. researchgate.netipb.pt
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon connectivities within the molecule. ipb.pt The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that reveals the spatial proximity of atoms, which is critical for determining stereochemistry. diva-portal.org For complex heterocyclic systems, these advanced NMR methods are essential for complete structural characterization. ipb.pt
Chromatographic Methods for Isolation and Purity Assessment in Research
Chromatographic techniques are vital for both the isolation of this compound from reaction mixtures and for the assessment of its purity.
Preparative Chromatography for Scalable Synthesis
For the scalable synthesis of this compound, preparative high-performance liquid chromatography (HPLC) is a valuable purification technique. This method allows for the separation of gram-scale quantities of the desired compound from synthetic byproducts, ensuring a high degree of purity. nih.gov The selection of an appropriate stationary and mobile phase is critical for achieving efficient separation.
Chiral Chromatography for Enantiomeric Separation
Since this compound possesses a chiral center at the 4-position of the piperidine (B6355638) ring, the separation of its enantiomers is crucial for studying their distinct biological activities. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the benchmark method for this purpose. mdpi.comnih.govnih.govunife.it
This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in resolving a variety of chiral amines. researchgate.net The development of a successful chiral separation method often involves screening different CSPs and optimizing the mobile phase composition, which may include additives to improve resolution. mdpi.comnih.gov For non-chromophoric compounds like piperidine amines, pre-column derivatization can be employed to introduce a UV-active group, facilitating detection. nih.govresearchgate.net
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions or metabolic pathways, providing invaluable insights into reaction mechanisms. nih.govbohrium.com In the context of this compound, introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule can help elucidate its formation or transformation processes. nih.govchemrxiv.org
By analyzing the distribution of the isotopic label in the products using techniques like NMR or mass spectrometry, researchers can unravel complex reaction cascades. nih.govresearchgate.net This approach has been instrumental in understanding the biosynthesis of natural products and can be similarly applied to study the mechanistic details of reactions involving this compound. nih.govresearchgate.net
Deuterium or Carbon-13 Labeling for Metabolic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can track the parent compound and its metabolites through various analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The strategic incorporation of deuterium or carbon-13 into the structure of this compound allows for a detailed investigation of its metabolic pathways. For instance, labeling the butenyl group could elucidate biotransformations occurring at this site, such as oxidation or reduction. Similarly, labeling the piperidine ring could provide insights into its stability and potential ring-opening reactions.
Hypothetical Metabolic Tracing Study Data of Isotopically Labeled this compound
| Labeled Position | Putative Metabolite | Analytical Technique | Potential Finding |
| But-3-en-1-yl (¹³C₄) | ¹³C-labeled 3-(4-aminopiperidin-1-yl)propanoic acid | LC-MS/MS | Elucidation of oxidative cleavage of the double bond. |
| Piperidin-4-amine (¹³C₅) | ¹³C-labeled N-(1-(but-3-en-1-yl)piperidin-4-yl)acetamide | GC-MS | Identification of N-acetylation as a metabolic pathway. |
| But-3-en-1-yl (²H₂) | ²H-labeled 1-(2,3-dihydroxybutyl)piperidin-4-amine | NMR Spectroscopy | Confirmation of dihydroxylation of the butenyl chain. |
This table represents hypothetical data for illustrative purposes, as specific metabolic tracing studies on this compound are not extensively available in public literature.
Labeling for Receptor Occupancy or Imaging Probes
Isotopic labeling is also instrumental in the development of probes for receptor occupancy studies and in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). For these applications, radioactive isotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or tritium (B154650) (³H) are typically used.
A radiolabeled version of this compound could serve as a tracer to quantify the binding of the compound to its specific biological target in real-time. This is crucial for understanding its pharmacodynamics and for determining the relationship between target engagement and biological effect.
For imaging purposes, a derivative of this compound could be labeled with a positron-emitting isotope. This would allow for the non-invasive visualization and quantification of the target receptor's distribution and density in the brain or peripheral tissues. Such studies are invaluable for drug development, aiding in the selection of appropriate candidates and the optimization of their properties.
Potential Isotopically Labeled Probes Derived from this compound for Receptor Studies
| Isotope | Labeled Compound | Application | Potential Research Focus |
| ¹¹C | 1-(But-3-en-1-yl)-[¹¹C]piperidin-4-amine | PET Imaging | In vivo quantification of target receptor density. |
| ¹⁸F | 1-(4-[¹⁸F]Fluorobut-3-en-1-yl)piperidin-4-amine | PET Imaging | Assessment of blood-brain barrier penetration and regional brain uptake. |
| ³H | [³H]-1-(But-3-en-1-yl)piperidin-4-amine | In vitro Autoradiography | High-resolution localization of binding sites in tissue sections. |
This table outlines potential applications and is for illustrative purposes, as specific receptor occupancy or imaging studies with labeled this compound are not widely documented.
Emerging Research Frontiers and Future Perspectives for 1 but 3 En 1 Yl Piperidin 4 Amine
Exploration of Undiscovered Biological Activities and Targets
The 4-aminopiperidine (B84694) motif is a well-established pharmacophore found in a multitude of bioactive compounds. nih.gov Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, highlighting the potential for discovering new biological activities for 1-(But-3-en-1-yl)piperidin-4-amine.
Future research could focus on screening this compound against various biological targets. For instance, 4-aminopiperidine derivatives have been designed as N-type calcium channel blockers for pain and neuropathic pain, and as CCR5 antagonists for HIV-1 entry inhibition. nih.govnih.gov The exploration of this compound and its derivatives for similar activities could yield novel therapeutic leads. Furthermore, the 4-aminopiperidine core has been identified as a promising lead structure for the development of new antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com
The butenyl group also offers unique opportunities for biological interaction. The terminal double bond can participate in various chemical reactions, including covalent bonding with specific amino acid residues in protein targets. This feature could be exploited to design irreversible inhibitors for enzymes or receptors. A notable example is the use of a prop-2-en-1-one moiety in an EGFR mutant kinase inhibitor to form a covalent bond with a cysteine residue. acs.org This suggests that the but-3-en-1-yl group could be similarly leveraged to create targeted covalent inhibitors for a range of biological targets.
Table 1: Potential Areas for Biological Activity Exploration
| Therapeutic Area | Potential Target Class | Rationale based on Scaffold |
| Infectious Diseases | Viral Entry Inhibitors (e.g., CCR5) | The 4-aminopiperidine core is a known component of CCR5 antagonists. nih.gov |
| Antifungal Agents | 4-aminopiperidine derivatives have shown activity against fungal ergosterol biosynthesis. mdpi.com | |
| Antiviral Agents (e.g., HCV) | The 4-aminopiperidine scaffold has been optimized for the inhibition of Hepatitis C Virus assembly. nih.gov | |
| Neurological Disorders | Ion Channel Modulators (e.g., N-type calcium channels) | Derivatives have been developed as blockers for pain management. nih.gov |
| Muscarinic Receptor Antagonists | The 4-amino-1-benzylpiperidine (B41602) structure is associated with potent and selective M2 receptor antagonism. google.com | |
| Oncology | Kinase Inhibitors | The butenyl group could be used to form covalent bonds with kinases, similar to other alkene-containing inhibitors. acs.org |
| Diacylglycerol Kinase Alpha (DGKα) Inhibitors | Ritanserin, which contains a piperidine (B6355638) moiety, has been repurposed as a DGKα inhibitor for cancer therapy. wikipedia.org |
Integration with Advanced Computational Design Principles (e.g., AI-driven drug discovery)
Development of Next-Generation Analogues with Tailored Research Properties
The chemical structure of this compound provides a versatile platform for the synthesis of next-generation analogues with tailored properties for research purposes. The primary amine at the 4-position and the terminal alkene of the butenyl group are key functional handles for chemical modification.
The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. nih.gov This allows for the systematic exploration of the chemical space around the 4-amino group to optimize interactions with biological targets. For example, libraries of amide derivatives could be synthesized to probe the binding pocket of a target receptor or enzyme. researchgate.net
The terminal alkene on the butenyl chain is another valuable site for modification. It can undergo a range of chemical transformations, such as olefin metathesis, hydroamination, or click chemistry, to introduce diverse functional groups. nih.gov This could be used to attach fluorescent probes for imaging studies, affinity tags for target identification, or other chemical moieties to modulate the compound's pharmacokinetic properties. The development of such tailored analogues will be crucial for elucidating the mechanism of action of any discovered biological activities and for developing potent and selective research tools. The synthesis of next-generation 4'-selenonucleosides as potential antiviral and antitumor agents highlights a similar strategy of modifying a core structure to enhance biological activity. nih.gov
Table 2: Potential Modifications for Next-Generation Analogues
| Modification Site | Reaction Type | Potential Application |
| 4-Amino Group | Acylation, Alkylation, Reductive Amination | Introduction of diverse substituents to modulate target binding and selectivity. nih.govresearchgate.net |
| 1-Nitrogen | Reductive Amination, N-Arylation | Variation of the substituent on the piperidine nitrogen to influence physicochemical properties and target interactions. nih.gov |
| Butenyl Group (Terminal Alkene) | Olefin Metathesis, Click Chemistry, Hydroamination | Attachment of functional groups such as fluorescent probes, affinity tags, or pharmacokinetic modulators. nih.gov |
| Piperidine Ring | Introduction of substituents | Altering the conformation and properties of the piperidine ring to enhance biological activity. nih.gov |
Potential as a Platform for Natural Product Synthesis or Bio-inspired Chemistry
The piperidine ring is a common structural motif in a vast array of natural products known as alkaloids, many of which possess significant biological activities. mdpi.comacs.org The synthesis of these complex molecules often relies on the use of simpler piperidine-based building blocks. This compound, with its multiple functional groups, could serve as a valuable starting material or intermediate in the synthesis of novel, bio-inspired molecules.
The butenyl group, in particular, offers a handle for intramolecular cyclization reactions, which are a powerful strategy for constructing complex polycyclic systems found in natural products. mdpi.com For example, a ring-closing metathesis reaction involving the butenyl group and another strategically placed alkene could be used to form a new ring system fused to the piperidine core.
Furthermore, the principles of bio-inspired synthesis, which seek to mimic the biosynthetic pathways of natural products, could be applied to this compound. mdpi.comnih.gov By understanding how nature constructs complex piperidine alkaloids, researchers can devise novel synthetic strategies that utilize simple, functionalized piperidines like this compound to access new chemical space. This approach could lead to the discovery of novel compounds with unique biological activities inspired by the structural diversity of natural products. The combination of biocatalysis and organocatalysis is also an emerging strategy for the synthesis of piperidine alkaloids. ucd.ie
Q & A
Q. What are the common synthetic routes for 1-(But-3-en-1-yl)piperidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine with 3-butenyl halides (e.g., bromide or chloride) under basic conditions. A typical procedure involves using a polar aprotic solvent (e.g., acetonitrile) and a base like potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution . For example, the synthesis of 1-ethyl-N-phenylpiperidin-4-amine employs ethyl halides and sodium hydride in ethanol, suggesting analogous conditions could apply here . Yield optimization may require temperature control (e.g., reflux at 60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the piperidine ring protons (δ 1.5–3.0 ppm, multiplet) and the but-3-enyl group’s vinyl protons (δ 4.8–5.2 ppm, multiplet). The NH₂ group may appear as a broad singlet (δ 1.0–2.5 ppm) but can be obscured by solvent or exchange broadening .
- ¹³C NMR : The sp³ carbons of the piperidine ring (δ 20–50 ppm) and the sp² carbons of the alkene (δ 115–125 ppm) are diagnostic .
- MS : Electrospray ionization (ESI) or electron impact (EI) should show the molecular ion peak (m/z ≈ 168 for C₉H₁₆N₂) and fragments corresponding to piperidine ring cleavage .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (-20°C, 4°C, 25°C) and humidity levels (e.g., 40% and 75% RH). Monitor degradation via HPLC/UV-Vis at intervals (e.g., 1, 3, 6 months). For analogs like 4-Anilino-1-benzylpiperidine, stability ≥5 years at -20°C has been reported, suggesting similar protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?
Q. What strategies resolve contradictions in biological activity data for piperidin-4-amine derivatives, such as conflicting receptor-binding affinities?
- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays). For example, discrepancies in N-substituted piperidine analogs may arise from stereochemical variations; chiral HPLC or X-ray crystallography can clarify enantiomer-specific effects . Additionally, ensure consistent cell lines/pH conditions, as protonation states of the amine impact receptor interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
- Methodological Answer : Synthesize analogs with modifications to the butenyl chain (e.g., length, branching) and piperidine substituents. Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays. For instance, 1-benzylpiperidin-4-amine derivatives show varied affinity depending on N-substituent bulkiness, suggesting steric effects dominate . Pair SAR data with molecular docking to identify key binding pocket interactions .
Q. What experimental designs address low yields in enantioselective synthesis of chiral piperidin-4-amine derivatives?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic mixtures has succeeded for tert-butyl 4-aminopiperidine-1-carboxylate derivatives . Use design of experiments (DoE) to optimize parameters like catalyst loading, temperature, and solvent polarity .
Methodological Notes
- Safety : Refer to protocols for handling amine derivatives, including PPE (gloves, respirators) and waste disposal, as outlined for N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine .
- Data Validation : Cross-reference spectral data with databases (PubChem, Cayman Chemical) to confirm purity and structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


